molecular formula C9H20N2O2 B1663163 3-(dimethylamino)butyl N,N-dimethylcarbamate CAS No. 178618-43-4

3-(dimethylamino)butyl N,N-dimethylcarbamate

Cat. No. B1663163
M. Wt: 188.27 g/mol
InChI Key: VVGQXMCHKFOTKZ-UHFFFAOYSA-N
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Description

3-(dimethylamino)butyl N,N-dimethylcarbamate is a chemical compound that belongs to the family of carbamates. It is also known as carbaryl and is widely used as an insecticide in agriculture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, mites, and aphids.

Scientific Research Applications

1. Pharmacological Characterization

3-(N,N-dimethylamino)butyl N,N-dimethylcarbamate has been identified as a potent agonist at neuronal nicotinic acetylcholine receptors, with high selectivity for nicotinic over muscarinic acetylcholine receptors. Studies have synthesized and characterized analogs of this compound, enhancing understanding of its interactions with neuronal nicotinic acetylcholine receptors (Jensen et al., 2004).

2. Superbasic Properties Study

Research on N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) has revealed their high gas phase proton affinities and basicities. This is due to the stability of the resulting conjugate acids, facilitated by aromatization and cooperative multiple intramolecular hydrogen bonding effect (Gattin et al., 2005).

3. Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of derivatives, such as 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes. This research provides insights into the structural and electronic properties of these compounds (Rodríguez et al., 2001).

4. Biostructural Characterization

Investigations into novel heterocyclic analogues of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have shown improved binding selectivity profiles for certain nicotinic acetylcholine receptors. This research enhances the understanding of the structural and functional characteristics of these compounds (Ussing et al., 2013).

5. Temperature and pH Responsiveness Study

Studies on copolymers containing 2-(N,N-Dimethylamino)ethyl methacrylate, which relate structurally to 3-(dimethylamino)butyl N,N-dimethylcarbamate, have revealed their dual temperature and pH responsiveness. This property is significant for applications that require responsive materials (Liu & Urban, 2008).

6. Synthesis of Biologically Active Intermediates

Research into the synthesis of important intermediates for biologically active compounds, such as omisertinib (AZD9291), has been conducted. This involves methods for synthesizing compounds structurally related to 3-(dimethylamino)butyl N,N-dimethylcarbamate (Zhao et al., 2017).

properties

CAS RN

178618-43-4

Product Name

3-(dimethylamino)butyl N,N-dimethylcarbamate

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(dimethylamino)butyl N,N-dimethylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3

InChI Key

VVGQXMCHKFOTKZ-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)N(C)C)N(C)C

Canonical SMILES

CC(CCOC(=O)N(C)C)N(C)C

synonyms

3-(Dimethylamino)butyl dimethylcarbamate;  N,N-Dimethyl-carbamic acid 3-(dimethylamino)butyl                              ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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